molecular formula C10H11NO B3056212 (2-Methyl-1h-indol-3-yl)methanol CAS No. 6967-71-1

(2-Methyl-1h-indol-3-yl)methanol

Cat. No.: B3056212
CAS No.: 6967-71-1
M. Wt: 161.2 g/mol
InChI Key: ASXDLUBNSFVSAU-UHFFFAOYSA-N
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Description

(2-Methyl-1h-indol-3-yl)methanol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methyl group at the second position and a hydroxymethyl group at the third position of the indole ring. It is known for its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

(2-Methyl-1h-indol-3-yl)methanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential biological activities.

    Biology: The compound is studied for its role in various biological processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“(2-Methyl-1h-indol-3-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to handle the compound with care, avoid contact with skin and eyes, and not to breathe dust, mist, or spray .

Future Directions

Indole derivatives, such as “(2-Methyl-1h-indol-3-yl)methanol”, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing novel indole derivatives and evaluating their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1h-indol-3-yl)methanol typically involves the following steps:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.

    Methylation: The indole core is then methylated at the second position using methyl iodide in the presence of a base such as potassium carbonate.

    Hydroxymethylation: Finally, the methylated indole undergoes hydroxymethylation at the third position using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-1h-indol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The compound can be reduced to (2-Methyl-1h-indol-3-yl)methane using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom and the second position.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: (2-Methyl-1h-indol-3-yl)formaldehyde.

    Reduction: (2-Methyl-1h-indol-3-yl)methane.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of (2-Methyl-1h-indol-3-yl)methanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific receptors and enzymes, influencing their activity.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    (1H-Indol-3-yl)methanol: Similar structure but lacks the methyl group at the second position.

    (5-Methyl-1H-indol-3-yl)methanol: Methyl group at the fifth position instead of the second.

    Indole-3-carbinol: Lacks the methyl group and has a hydroxymethyl group at the third position.

Uniqueness: (2-Methyl-1h-indol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxymethyl groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-methyl-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-9(6-12)8-4-2-3-5-10(8)11-7/h2-5,11-12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXDLUBNSFVSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290238
Record name (2-methyl-1h-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6967-71-1
Record name NSC67603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-methyl-1h-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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